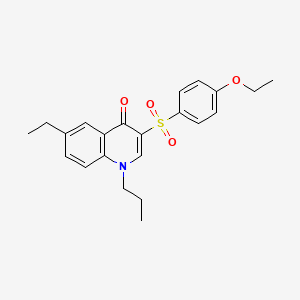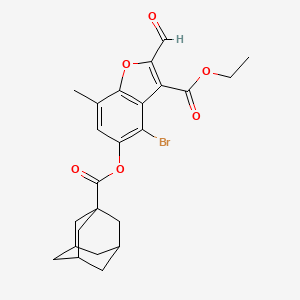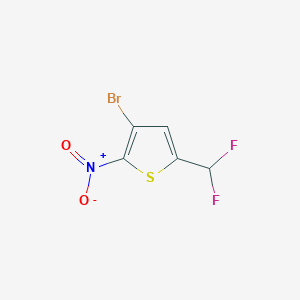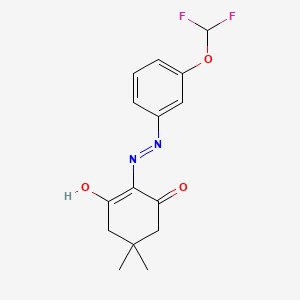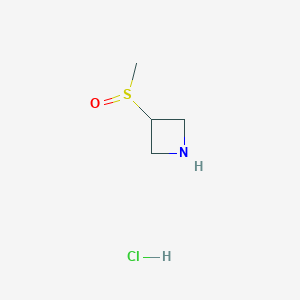
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPCA is a member of the enamide family and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood, but several studies have suggested that it inhibits the activity of various enzymes and proteins involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. It has also been found to inhibit the expression of cyclin D1, a protein that regulates the cell cycle and is overexpressed in several types of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of cancer cells, and exhibit anti-inflammatory and antifungal properties. Additionally, this compound has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is its potent anticancer activity against various cancer cell lines. This compound has also been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for the research on (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide. One of the potential directions is to develop more efficient synthesis methods to increase the yield of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a potential cancer therapy. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory and fungal diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits potent anticancer activity against various cancer cell lines, inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest, and exhibits anti-inflammatory and antifungal properties. However, further studies are required to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of (E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide involves the reaction of 3-bromo-2-chlorobenzaldehyde with malononitrile in the presence of piperidine as a catalyst. The resulting product is then treated with acetic anhydride to obtain this compound in high yield. This method has been optimized for large-scale production and has been reported in several research articles.
Applications De Recherche Scientifique
(E)-3-(3-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. Several research studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to exhibit anti-inflammatory and antifungal properties, making it a potential candidate for the treatment of various inflammatory and fungal diseases.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSDDAWTRPFBLW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)Cl)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)
![2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2984720.png)
![[1-(2-Methoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2984725.png)


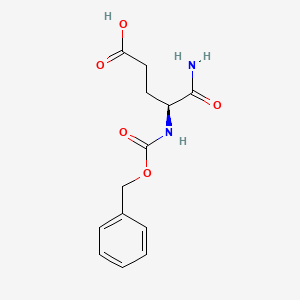
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)
